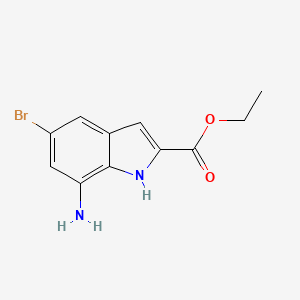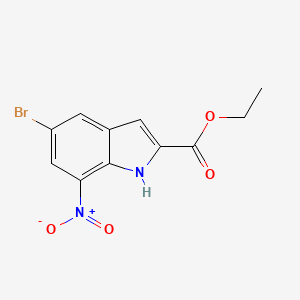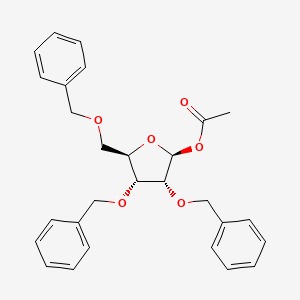
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose
描述
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose is a ribose-derived compound used primarily in nucleoside synthesis. It is characterized by the presence of acetyl and benzyl groups attached to the ribofuranose ring, which play a crucial role in its chemical behavior and applications .
作用机制
Target of Action
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose, also known as 2,3,5-Tris-O-benzyl-beta-D-ribofuranose acetate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, and they play a crucial role in many biological processes, including gene expression, protein synthesis, and cell division .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is first reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . This reaction forms a silyl-protected nucleoside, which is then deprotected by an acid or base to form a pure artificial nucleotide .
Biochemical Pathways
The compound affects the biochemical pathway of nucleoside synthesis. By providing a source of ribose, it contributes to the formation of nucleosides, which are then incorporated into nucleic acids. These nucleic acids are essential for the storage and transmission of genetic information .
Result of Action
The primary result of the action of this compound is the formation of artificial nucleotides. These nucleotides can then be incorporated into DNA or RNA, influencing the genetic information of the organism .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the presence of other compounds, such as TMSOTf, is necessary for the reaction to proceed .
生化分析
Biochemical Properties
It is known that this compound is used in nucleoside synthesis Nucleosides are key components of many biological molecules, including DNA, RNA, and ATP, and they interact with a variety of enzymes and proteins in the body
Molecular Mechanism
It is known to be involved in the synthesis of artificial nucleotides, where it is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide
Metabolic Pathways
It is known to be involved in the synthesis of artificial nucleotides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose typically involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C). This is followed by benzylation using benzyl chloride in the presence of potassium carbonate and pyridine at elevated temperatures (60–70°C). The final step involves acetylation using glacial acetic acid and acetic anhydride at temperatures between -5 to 5°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove specific functional groups.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
科学研究应用
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and other complex molecules.
Biology: The compound is utilized in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: A related compound with acetyl groups at different positions.
Uniqueness
1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain nucleoside analogs that require precise structural features .
属性
IUPAC Name |
[(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSDGLXXKBKZ-BIYDSLDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



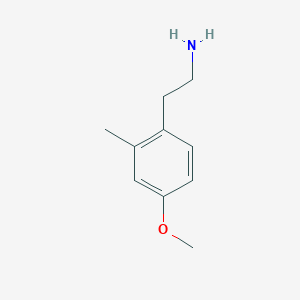
![Tert-butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3301539.png)
![tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B3301540.png)

![Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-](/img/structure/B3301559.png)

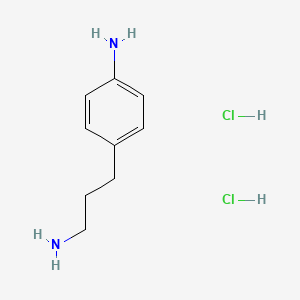
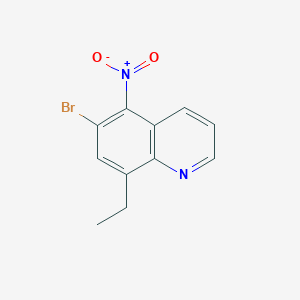
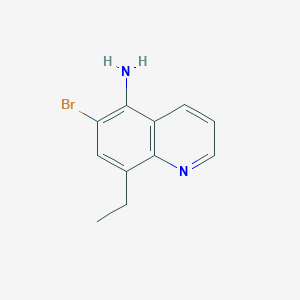
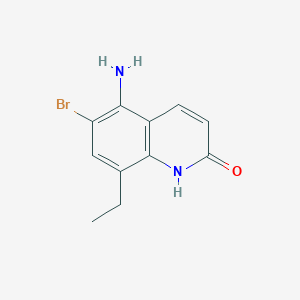
![tert-Butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3301592.png)
